
4-(Fluoromethyl)-4-methyl-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine is a fluorinated organic compound that belongs to the class of bipiperidines. The incorporation of a fluoromethyl group into the bipiperidine structure significantly alters its physicochemical properties, making it a compound of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine can be achieved through various methods. One common approach involves the fluoromethylation of a bipiperidine precursor using fluoroiodomethane under visible light-mediated radical conditions . This method utilizes tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .
Industrial Production Methods
Industrial production of 4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine may involve large-scale fluoromethylation reactions using commercially available fluoroiodomethane and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: The compound is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated bipiperidines and fluoromethylated N-heterocycles such as:
- 4-(Difluoromethyl)-4-methyl-1,4’-bipiperidine
- 4-(Fluoromethyl)-4-ethyl-1,4’-bipiperidine
- 4-(Fluoromethyl)-4-phenyl-1,4’-bipiperidine .
Uniqueness
4-(Fluoromethyl)-4-methyl-1,4’-bipiperidine is unique due to its specific fluoromethyl substitution, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and potential biological activity. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H23FN2 |
|---|---|
Molecular Weight |
214.32 g/mol |
IUPAC Name |
4-(fluoromethyl)-4-methyl-1-piperidin-4-ylpiperidine |
InChI |
InChI=1S/C12H23FN2/c1-12(10-13)4-8-15(9-5-12)11-2-6-14-7-3-11/h11,14H,2-10H2,1H3 |
InChI Key |
HVUNDQHLGREMEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2CCNCC2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


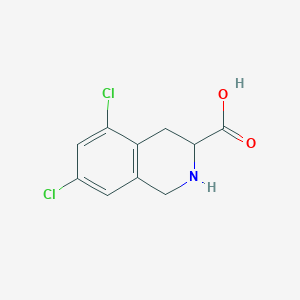
![[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13339573.png)
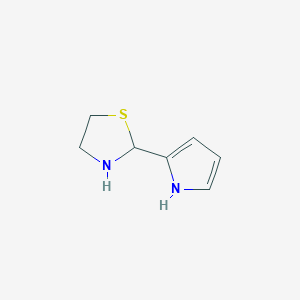

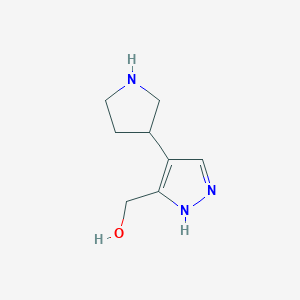

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13339600.png)

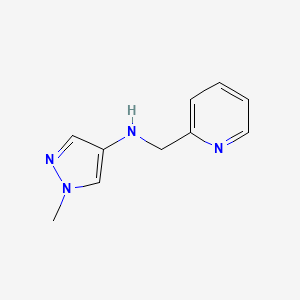
![Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13339624.png)

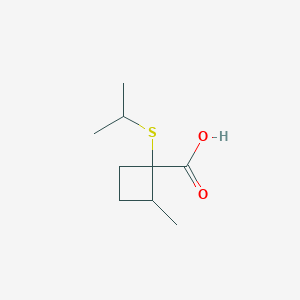
![3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13339631.png)
![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13339634.png)
